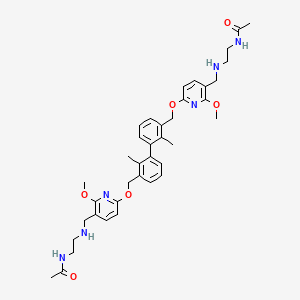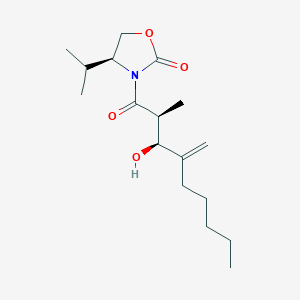
LMT-28
Overview
Description
LMT-28 is a synthetic small-molecule inhibitor that targets the interleukin-6 receptor beta subunit, also known as glycoprotein 130. It is known for its ability to selectively inhibit the phosphorylation of signal transducer and activator of transcription 3, Janus kinase 2, and glycoprotein 130 induced by interleukin-6. This compound has shown potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and acute pancreatitis .
Preparation Methods
The synthesis of LMT-28 involves several steps, starting with the preparation of the mother liquor. The compound is dissolved in dimethyl sulfoxide to achieve a concentration of 40 milligrams per milliliter . The synthetic route and specific reaction conditions for this compound are not widely published, but it is known to be developed as a novel therapeutic interleukin-6 inhibitor .
Chemical Reactions Analysis
LMT-28 undergoes various chemical reactions, primarily focusing on its interaction with interleukin-6 signaling pathways. It selectively inhibits the phosphorylation of signal transducer and activator of transcription 3, Janus kinase 2, and glycoprotein 130. The compound shows low toxicity and is effective in reducing the activation of these pathways . Common reagents used in these reactions include interleukin-6 and its receptor components .
Scientific Research Applications
LMT-28 has been extensively studied for its anti-inflammatory effects. It has shown promise in treating rheumatoid arthritis by regulating the interleukin-6 signaling pathway and T cell differentiation . Additionally, this compound has been investigated for its potential in alleviating acute pancreatitis and other inflammatory conditions . The compound’s ability to inhibit the hyperactivation of interleukin-6-induced signaling pathways makes it a valuable tool in scientific research .
Mechanism of Action
LMT-28 exerts its effects by directly binding to glycoprotein 130, thereby inhibiting the interaction between glycoprotein 130 and the interleukin-6/interleukin-6 receptor alpha complex . This inhibition prevents the downstream phosphorylation of signal transducer and activator of transcription 3, Janus kinase 2, and glycoprotein 130, ultimately reducing the inflammatory response . The compound’s mechanism of action is specific to the interleukin-6 signaling pathway, making it a targeted therapeutic agent .
Comparison with Similar Compounds
LMT-28 is unique in its ability to selectively inhibit the interleukin-6 signaling pathway through direct binding to glycoprotein 130. Similar compounds include tocilizumab, a monoclonal antibody that also targets interleukin-6 receptors . unlike tocilizumab, this compound is a small-molecule inhibitor that can be administered orally . Other similar compounds include various interleukin-6 inhibitors that target different components of the signaling pathway .
Properties
IUPAC Name |
(4S)-3-[(2S,3S)-3-hydroxy-2-methyl-4-methylidenenonanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-6-7-8-9-12(4)15(19)13(5)16(20)18-14(11(2)3)10-22-17(18)21/h11,13-15,19H,4,6-10H2,1-3,5H3/t13-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXWSYOXIRPYFK-RRFJBIMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=C)C(C(C)C(=O)N1C(COC1=O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=C)[C@H]([C@H](C)C(=O)N1[C@H](COC1=O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


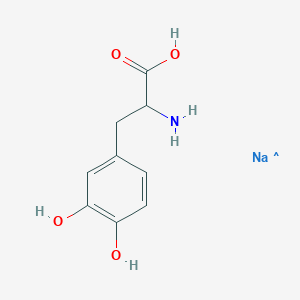
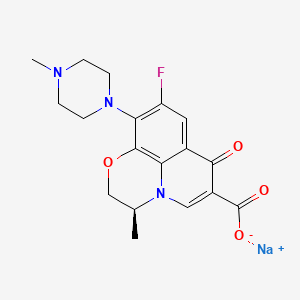

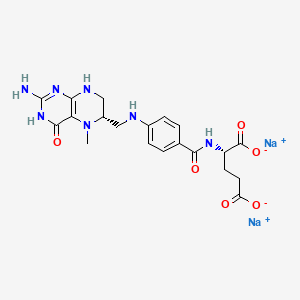


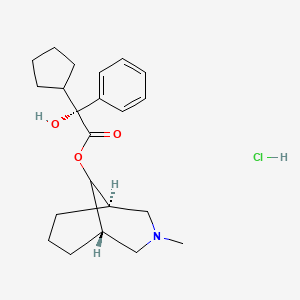
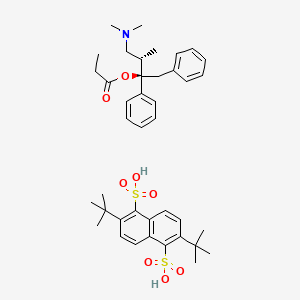
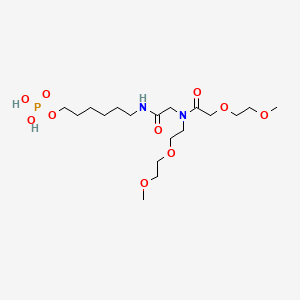
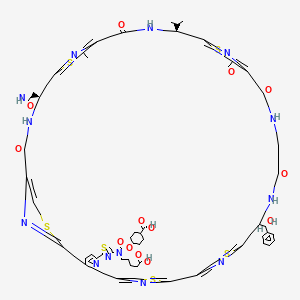

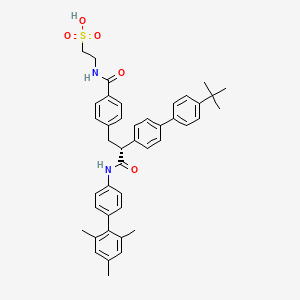
![sodium;2-[[4-[(2R)-2-[4-(4-tert-butylphenyl)phenyl]-3-oxo-3-[4-(2,4,6-trimethylphenyl)anilino]propyl]benzoyl]amino]ethanesulfonate](/img/structure/B608554.png)
